molecular formula C19H16N2 B154174 Benzophenone phenylhydrazone CAS No. 574-61-8

Benzophenone phenylhydrazone

Cat. No. B154174
CAS RN: 574-61-8
M. Wt: 272.3 g/mol
InChI Key: LJPHROJMJFFANK-UHFFFAOYSA-N
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Description

Benzophenone phenylhydrazone derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential applications. These compounds are known for their roles in plant metabolism and as synthetic insecticides with significant bioactivity against various pests .

Synthesis Analysis

The synthesis of benzophenone phenylhydrazone derivatives involves various chemical reactions, often aiming to optimize their biological activity. For instance, glycosylated derivatives of benzophenone have been synthesized and evaluated for their antithrombotic properties, with specific structural features enhancing their activity . Similarly, a broad range of benzophenone hydrazone derivatives has been prepared, with structure-activity relationship studies indicating that certain substituents significantly influence insecticidal activity . Novel benzophenone hydrazone derivatives have also been synthesized, with some showing excellent bioactivities against pests like Tetranychus cinnabarinus and Brevicoryne brassicae .

Molecular Structure Analysis

The molecular structure of benzophenone phenylhydrazone derivatives is crucial for their function. For example, a single amino acid substitution in benzophenone synthase can convert it into phenylpyrone synthase, dramatically changing the substrate and product specificities . The crystal structure of benzophenone hydrazone has been determined, revealing that it belongs to a noncentrosymmetric space group, which is significant for its nonlinear optical properties .

Chemical Reactions Analysis

Benzophenone phenylhydrazone derivatives undergo various chemical reactions. The benzophenone dianion, for instance, has been crystallized with sodium cations, and its structural parameters suggest a significant negative charge within the phenyl rings . Reactions of benzophenone thiosemicarbazone with copper(I) salts have yielded complexes with different geometries, depending on the ligands and metal ions involved . Additionally, the generation and reactions of C,N-dianions of aromatic tosylhydrazones have been explored, leading to a range of products including 1,2-diacylbenzenes and phthalazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone phenylhydrazone derivatives are diverse. The optical transition and lower cutoff wavelength of benzophenone hydrazone have been identified, and the compound is thermally stable up to 104°C . The electron density analysis of the benzophenone dianion indicates an even positive charge on the benzylic carbon atom, which is contrary to its usual representation as a vicinal dianion . The synthesis of Schiff base ligands related to benzophenone phenylhydrazone and their transition metal complexes have been characterized by various spectral and thermal analyses, further highlighting the versatility of these compounds .

Scientific Research Applications

Photocrosslinking in Biology

Benzophenones, including derivatives like benzophenone phenylhydrazone, are significant in the field of biological research due to their photocrosslinking properties. A study by Chin et al. (2002) highlighted the use of benzophenones for in vivo incorporation of unnatural amino acids into proteins in Escherichia coli, enabling new methodologies for exploring protein interactions.

Chemical Reaction Monitoring

In the context of reaction monitoring, benzophenone phenylhydrazone plays a crucial role. Carvalho et al. (2006) utilized it in a study to compare chemometric methods in reaction monitoring, providing insights into the application of spectroscopic techniques in chemical reactions Carvalho et al. (2006).

Catalyst Studies

Research by Farzaneh et al. (1997) explored the catalytic effects of transition metal ions exchanged with zeolites on benzaldehyde, benzophenone, and cyclohexanone phenylhydrazones. This study contributes to understanding the role of catalysts in chemical reactions involving benzophenone derivatives.

Organic Chemistry and Molecular Rearrangements

The role of benzophenone phenylhydrazone in organic chemistry, particularly in molecular rearrangements, was investigated by El-Salam et al. (1986). Their research focused on the thermolysis of acetophenone and benzophenone phenylhydrazones, revealing the formation of various compounds, thus highlighting its importance in organic synthesis and transformation processes.

Photoprotection and Phototoxicity Studies

Benzophenone derivatives, including benzophenone phenylhydrazone, are also studied for their photoprotective and phototoxic properties. A study by Placzek et al. (2013) analyzed various benzophenone derivatives to understand the impact of molecular changes on phototoxic behavior, contributing to research in dermatology and photoprotection.

Safety And Hazards

Benzophenone phenylhydrazone may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Benzophenone phenylhydrazone are not mentioned in the sources found, research into hydrazones and their derivatives continues to be an active area of study .

properties

IUPAC Name

N-(benzhydrylideneamino)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972888
Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzophenone phenylhydrazone

CAS RN

574-61-8
Record name N-Phenylbenzophenone hydrazone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, phenylhydrazone
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Record name Benzophenone phenylhydrazone
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Record name 1-(Diphenylmethylidene)-2-phenylhydrazine
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Record name BENZOPHENONE PHENYLHYDRAZONE
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Synthesis routes and methods

Procedure details

General procedure A was used to convert benzophenone hydrazone (3.42 g, 20 mmol; Aldrich) and 1-bromobenzene (3.14 g, 20 mmol; Aldrich) to the title compound: MS (DCI/NH3) m/z 273 (M+H)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.14 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
CL Klein, D Gray, ED Stevens - Structural Chemistry, 1993 - Springer
… Compounds I and II are very similar in structure to other benzophenone phenylhydrazone structures reported elsewhere [1-3]. With the exception of molecule 2 of compound I, all of the …
Number of citations: 7 link.springer.com
TJ Thurston, RG Brereton, DJ Foord, REA Escott - Talanta, 2004 - Elsevier
The use of Principal Components plots in the exploratory investigation of reactions monitored by UV-Vis spectroscopy is described. The effects of different types of pre-processing (raw, …
Number of citations: 19 www.sciencedirect.com
JC Powers, FH Westheimer - Journal of the American Chemical …, 1960 - ACS Publications
… The formation of benzophenone phenylhydrazone was … Rate constants for the formation of benzophenone phenylhydrazone from benzophenone and from thiobenzophenone. …
Number of citations: 22 pubs.acs.org
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
… However, the other 15 analogues in Table 1 represent substitutions into the benzophenone phenylhydrazone ring system of 1. These analogues were designed to influence electronic …
Number of citations: 72 pubs.acs.org
I Bhatnagar, MV George - The Journal of Organic Chemistry, 1967 - ACS Publications
… A mixture of benzophenone phenylhydrazone (5 g, 0.01mole) and manganese dioxide (30 g) was refluxed in dry toluene (250 ml) for 4 hr. Work-up of the mixture gave an impure liquid …
Number of citations: 53 pubs.acs.org
EGR Ardagh, B Kellam, FC Rutherford… - Journal of the …, 1932 - ACS Publications
… Yields of benzophenone phenylhydrazone in solutions of … to produce 100% yield of benzophenone phenylhydrazone. … In the case of the benzophenone phenylhydrazone it even …
Number of citations: 6 pubs.acs.org
KH Pausacker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
BUSCH AND DIETZ (Bey., 1914, 47, 3277), in contrast to Baly and Tuck (J., 1906, 89, 988), found that, when hydrazones, in benzene solution, were shaken with oxygen, approximately …
Number of citations: 44 pubs.rsc.org
RW Binkley - The Journal of Organic Chemistry, 1970 - ACS Publications
… is the presence of at least one hydrogen atom on the terminal nitrogen of the hydrazone system; however, this clearly is not the only requirement since benzophenone phenylhydrazone …
Number of citations: 19 pubs.acs.org
WG Kenyon, CR Hauser - The Journal of Organic Chemistry, 1965 - ACS Publications
… Interestingly, the color of the intermediate anion of benzophenone phenylhydrazone was dark red, similar to that of the diphenylmethide ion. …
Number of citations: 14 pubs.acs.org
WD Crow, RK Solly - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… Pyrolysis of benzophenone phenylhydrazone (Table 1 ; Jl,J2,53 ; cf. K) showed a similar migration of a phenyl group onto nitrogen, offering further support for the four-centre process. …
Number of citations: 16 www.publish.csiro.au

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